N,N,3-trimethyl-4-(piperazin-1-yl)benzamide
Description
N,N,3-Trimethyl-4-(piperazin-1-yl)benzamide is a benzamide derivative featuring a piperazine ring substituted at the 4-position of the benzamide core, with methyl groups at the N,N-dimethylamide and 3-methylphenyl positions. Piperazine-containing benzamides are frequently explored for their ability to modulate protein targets, particularly kinases and neurotransmitter receptors, due to the piperazine moiety’s versatility in forming hydrogen bonds and hydrophobic interactions .
Properties
IUPAC Name |
N,N,3-trimethyl-4-piperazin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-10-12(14(18)16(2)3)4-5-13(11)17-8-6-15-7-9-17/h4-5,10,15H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFUCUQILMUMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-trimethyl-4-(piperazin-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3-methylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.
Amidation Reaction: The acid chloride is then reacted with N,N-dimethylpiperazine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N,N,3-trimethyl-4-(piperazin-1-yl)benzylamine.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N,N,3-trimethyl-4-(piperazin-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antipsychotic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N,3-trimethyl-4-(piperazin-1-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare N,N,3-trimethyl-4-(piperazin-1-yl)benzamide with key analogs based on substituent effects, biological activity, and synthetic approaches.
Substituent Impact on Binding and Selectivity
- Piperazine Modifications : Ethyl or methyl groups on piperazine (e.g., 4-ethylpiperazine in ) improve conformational stability and hydrophobic interactions with residues like Ile360 and Asp381 in kinases .
- Trifluoromethyl (CF3) Groups : The 3-CF3 substitution in analogs (e.g., ) enhances target binding via halogen bonding and increases metabolic resistance.
- Methyl Groups : The N,N-dimethylamide and 3-methylphenyl groups in the target compound likely reduce polarity, improving blood-brain barrier penetration compared to hydroxylated analogs (e.g., ).
Biological Activity
N,N,3-trimethyl-4-(piperazin-1-yl)benzamide is an organic compound characterized by a benzamide core substituted with a piperazine ring and three methyl groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as a ligand in receptor binding studies and its therapeutic properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features:
- A benzamide moiety which is crucial for its biological interactions.
- A piperazine ring that enhances its pharmacological profile.
This compound interacts with specific molecular targets, potentially modulating various signaling pathways. Its mechanism of action may involve:
- Binding to receptors or enzymes, thereby altering their activity.
- Modulating cellular functions through the alteration of signaling pathways, which can lead to various therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been explored in the context of:
- Antibacterial : The compound has shown potential in inhibiting bacterial growth, making it a candidate for further development as an antibacterial agent.
- Antifungal : Preliminary studies suggest activity against certain fungal strains, although further investigation is necessary to establish efficacy and mechanisms.
Antipsychotic Activity
The compound has also been investigated for its potential antipsychotic properties. Its structural similarity to known antipsychotic agents suggests it may interact with neurotransmitter systems involved in mood regulation and psychosis .
Case Studies and Research Findings
Several studies have highlighted the biological activities and therapeutic potentials of this compound:
- Receptor Binding Studies : In vitro assays demonstrated that this compound could act as a ligand for various receptors, including dopamine and serotonin receptors. Binding affinity studies indicated moderate to high affinity, suggesting potential use in treating psychiatric disorders.
- High Throughput Screening (HTS) : In a study aimed at identifying new compounds against Cryptosporidium parvum, this compound was one of the hit compounds identified through HTS techniques. It showed significant inhibition of CpNMT (N-myristoyltransferase), a validated drug target .
- Structure-Aided Drug Design : The compound's interactions with target enzymes have been elucidated through crystallographic studies, providing insights into its binding modes and informing future modifications for enhanced selectivity and potency .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(piperazin-1-yl)-1,2-benzothiazole | Piperazine ring; benzothiazole core | Antimicrobial; anticancer |
| N-(4-(piperazin-1-yl)phenyl)benzamide | Benzamide structure; piperazine | Antipsychotic; analgesic |
| N,N-Dimethyl-piperazine | Simple piperazine derivative | Limited biological activity |
This compound stands out due to its specific substitution pattern that imparts distinct chemical and biological properties compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
